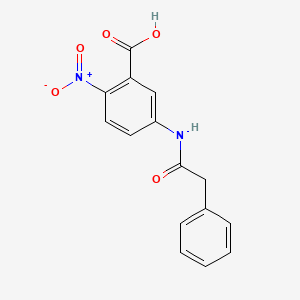

2-Nitro-5-(phenylacetylamino)-benzoic acid

Description

The exact mass of the compound 2-Nitro-5-[(phenylacetyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-[(2-phenylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVQEQRGDKOHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200007 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52033-70-2 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ntro-3-(phenylacetamido)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid, a molecule of interest in various research and development endeavors. This document details the synthetic pathway, including in-depth experimental protocols for the preparation of the key intermediate, 2-amino-5-nitrobenzoic acid, and its subsequent conversion to the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow of the synthesis is provided as a Graphviz diagram.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-nitrobenzoic acid. This can be accomplished via several routes, with the nitration of N-acetylanthranilic acid followed by hydrolysis being a common and well-documented method. The subsequent and final step is the selective N-acylation of 5-amino-2-nitrobenzoic acid with phenylacetyl chloride under Schotten-Baumann conditions to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the intermediate, 2-amino-5-nitrobenzoic acid, via the nitration and hydrolysis of N-acetylanthranilic acid.

Table 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

| Parameter | Value |

| Starting Material | N-Acetylanthranilic Acid |

| Key Reagents | Sulfuric acid, Nitric acid, Acetic acid |

| Reaction Temperature | < 10 °C |

| Reaction Time | ~3.5 hours |

| Reported Yield | ~70% |

Table 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid

| Parameter | Value |

| Starting Material | 5-Nitro-N-acetylanthranilic acid |

| Key Reagents | Ethanol, 6 M Hydrochloric acid |

| Reaction Temperature | Reflux (81 °C) |

| Reaction Time | 1.5 hours |

| Reported Yield | ~80% |

Table 3: Physical Properties of 2-Amino-5-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 236-238 °C |

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzoic acid

This procedure is divided into two main steps: the nitration of N-acetylanthranilic acid and the subsequent hydrolysis of the nitro derivative.

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

-

With continuous stirring, add 9.0 g (0.05 mol) of powdered and dried N-acetylanthranilic acid to the flask.

-

Stir the resulting mixture for 30 minutes and then cool it to 9 °C in an ice-water bath.

-

In a separate beaker, prepare a cold nitrating mixture by carefully adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of N-acetylanthranilic acid, ensuring the temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.

-

Pour the reaction mixture into 200 mL of ice water to precipitate the solid product.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it three times with ice water.

-

Dry the solid to obtain 5-Nitro-N-acetylanthranilic acid.

Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic acid

-

Place 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step into a 250 mL round-bottom flask.

-

Add 25 mL of absolute ethanol and 100 mL of 6 M hydrochloric acid to the flask.

-

Heat the mixture to reflux at approximately 81 °C for 1.5 hours.

-

After cooling, filter the resulting precipitate.

-

Wash the collected solid twice with water.

-

Dry the solid to yield 2-amino-5-nitrobenzoic acid.

Synthesis of this compound

This procedure details the N-acylation of 2-amino-5-nitrobenzoic acid with phenylacetyl chloride.

-

In a 100 mL beaker, dissolve 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate container, dissolve 1.70 g (0.011 mol) of phenylacetyl chloride in 20 mL of a suitable organic solvent such as dichloromethane or diethyl ether.

-

Add the phenylacetyl chloride solution dropwise to the vigorously stirred, cooled solution of 2-amino-5-nitrobenzoic acid over a period of 20-30 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, continue to stir the biphasic mixture vigorously for an additional 1-2 hours while allowing it to slowly warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-5-(phenylacetylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known by synonyms such as 6-Nitro-3-(phenylacetamido)benzoic acid and the acronym NIPAB, is a synthetic organic compound of significant interest in biocatalysis and pharmaceutical research.[1] Its unique structure, incorporating a nitro group, an amide linkage, and a carboxylic acid function, makes it a valuable chromogenic substrate for the enzyme penicillin G acylase (PGA). This property is instrumental in the development and screening of semi-synthetic penicillins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in experimental settings, and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | 2-Nitro-5-(2-phenylacetamido)benzoic acid | |

| CAS Number | 52033-70-2 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₅ | [1] |

| Molecular Weight | 300.27 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 599.6 ± 50.0 °C | |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.05 ± 0.25 | |

| Solubility | Soluble in ethanol (9.80-10.20 mg/mL) |

Note: Some physical properties are based on computational predictions and should be confirmed experimentally for critical applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general synthetic route involves the acylation of an aminobenzoic acid derivative followed by a regioselective nitration.

Experimental Protocol:

A common laboratory-scale synthesis protocol is outlined below.

Step 1: Synthesis of 5-(phenylacetylamino)-benzoic acid

-

In a suitable reaction vessel, dissolve 5-amino-2-nitrobenzoic acid in an appropriate solvent, such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add phenylacetyl chloride to the cooled solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction and purification by recrystallization or column chromatography to yield 5-(phenylacetylamino)-benzoic acid.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically 0-5 °C).

-

Dissolve the 5-(phenylacetylamino)-benzoic acid obtained from Step 1 in concentrated sulfuric acid, ensuring the temperature is kept low.

-

Slowly add the pre-cooled nitrating mixture to the solution of the amide with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

References

An In-depth Technical Guide to 2-Nitro-5-(phenylacetylamino)-benzoic acid (CAS number 52033-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known by the acronym NIPAB, is a synthetic organic compound with significant utility in biocatalysis and potential applications in organic synthesis. Its chemical structure, incorporating a nitro group, a phenylacetylamino moiety, and a carboxylic acid function on a benzene ring, confers upon it specific chromogenic properties that are exploited in enzymatic assays. This technical guide provides a comprehensive overview of the chemical and physical properties of NIPAB, its synthesis, and its primary application as a chromogenic substrate for penicillin G acylase (PGA).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 52033-70-2 |

| IUPAC Name | 2-nitro-5-(2-phenylacetamido)benzoic acid[1] |

| Synonyms | NIPAB, this compound, 6-Nitro-3-(phenylacetamido)benzoic acid[1] |

| Molecular Formula | C₁₅H₁₂N₂O₅[1] |

| Molecular Weight | 300.27 g/mol [1] |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in ethanol |

Synthesis

The synthesis of this compound is a multi-step process that generally involves the formation of an amide bond followed by a regioselective nitration. A plausible synthetic route starts from 5-aminobenzoic acid.

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, based on standard organic chemistry transformations for the synthesis of similar compounds.

Step 1: Acetylation of 5-aminobenzoic acid

-

In a round-bottom flask, dissolve 5-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add phenylacetyl chloride dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is stirred for several hours to allow for the formation of 5-(phenylacetylamino)-benzoic acid.

-

The product is isolated by precipitation in water, followed by filtration and drying.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

-

The 5-(phenylacetylamino)-benzoic acid obtained in the previous step is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).

-

A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for a few hours at low temperature.

-

The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the substituted benzoic acid rings. A singlet corresponding to the methylene (-CH₂) protons of the phenylacetyl group is also characteristic. The amide (N-H) and carboxylic acid (O-H) protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will show resonances for all 15 carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of NIPAB is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amide): A band around 3300 cm⁻¹.

-

C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹.

-

NO₂ stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (300.27 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond and loss of the nitro group.

Biological Activity and Applications

The primary and most well-documented application of this compound is as a chromogenic substrate for the enzyme Penicillin G Acylase (PGA).

Penicillin G Acylase (PGA) Assay

PGA is an industrially important enzyme used in the production of semi-synthetic penicillins. It catalyzes the hydrolysis of the phenylacetyl side chain of penicillin G. The activity of PGA can be conveniently measured using NIPAB in a spectrophotometric assay.

Principle:

PGA cleaves the amide bond of the colorless NIPAB, releasing phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product is an intensely yellow-colored compound, and the rate of its formation can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405 nm). The rate of the reaction is directly proportional to the PGA activity.

Experimental Protocol for PGA Assay

The following is a typical protocol for the determination of PGA activity using NIPAB.

Materials:

-

This compound (NIPAB) solution (e.g., 1 mg/mL in a suitable buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Penicillin G Acylase (PGA) enzyme solution

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture by adding the NIPAB solution to the phosphate buffer in a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for a few minutes.

-

Initiate the reaction by adding a small volume of the PGA enzyme solution to the cuvette and mix quickly.

-

Immediately start monitoring the increase in absorbance at 405 nm over a period of time (e.g., 5-10 minutes) using the spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the molar extinction coefficient of 5-amino-2-nitrobenzoic acid.

Other Potential Biological Activities

While the primary application of NIPAB is as a PGA substrate, the presence of the nitroaromatic moiety suggests potential for other biological activities. Nitro-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and antiparasitic activities. However, to date, there is limited specific research on the biological activities of this compound beyond its interaction with penicillin acylase. Further investigation is warranted to explore its potential in other areas of drug discovery and development.

Conclusion

This compound is a valuable chemical tool, particularly in the field of enzymology. Its well-defined role as a chromogenic substrate for penicillin G acylase provides a simple and reliable method for assaying the activity of this industrially significant enzyme. While its synthesis is a multi-step process, the compound's utility in research and development for semi-synthetic antibiotics is significant. Future research may uncover additional biological activities associated with its nitroaromatic structure, potentially expanding its applications in the pharmaceutical sciences.

References

In-depth Technical Guide: 2-Nitro-5-(phenylacetylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, a compound frequently referred to in scientific literature as NIPAB, is a synthetic nitroaromatic compound of significant interest in biocatalysis and enzymology. While not known to be involved in any natural signaling pathways, its unique chemical structure makes it an invaluable tool for the specific and sensitive detection of penicillin G acylase (PGA) activity. This enzyme is of paramount industrial importance, playing a critical role in the production of semi-synthetic penicillins. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and primary application of this compound, with a focus on detailed experimental protocols and quantitative data.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for this compound in chemical and commercial databases. Understanding these is crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier |

| Common Name | This compound |

| Abbreviation | NIPAB |

| IUPAC Name | 2-nitro-5-(2-phenylacetamido)benzoic acid |

| CAS Number | 52033-70-2 |

| Molecular Formula | C₁₅H₁₂N₂O₅ |

| Molecular Weight | 300.27 g/mol |

| Other Synonyms | 6-Nitro-3-(phenylacetamido)benzoic acid, 2-nitro-5-[(2-phenylacetyl)amino]benzoic acid, 6-Nitro-3-phenylacetamidobenzoesaeure, 2-nitro-5-(2-phenylethanoylamino)benzoic acid, 2-Nitro-5-phenylacetaminobenzoic acid, Benzoic acid, 2-nitro-5-((phenylacetyl)amino)- |

Physicochemical Properties

The physical and chemical properties of this compound and its key hydrolysis product are summarized below.

Table 1: Physicochemical Properties of this compound (NIPAB)

| Property | Value |

| Appearance | Yellow crystalline solid |

| Boiling Point | 599.6 ± 50.0 °C (Predicted) |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of 5-Amino-2-nitrobenzoic acid

| Property | Value |

| Appearance | Yellow to brown powder |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Melting Point | 236-238 °C |

| Molar Extinction Coefficient (ε) | A precise, experimentally determined value at 405 nm in a specified buffer is not consistently reported in the literature. However, its intense yellow color in solution is the basis for the colorimetric assay. Researchers typically generate a standard curve with a known concentration of 5-amino-2-nitrobenzoic acid under their specific assay conditions to determine the molar absorptivity. |

Synthesis of this compound

The synthesis of NIPAB is a multi-step process that begins with the nitration of a suitable benzoic acid derivative, followed by reduction and finally acylation. A common route involves the synthesis of the intermediate, 5-amino-2-nitrobenzoic acid, which is then acylated with phenylacetyl chloride.

Experimental Protocol: Synthesis of 5-Amino-2-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid

This protocol describes the synthesis of the key precursor to NIPAB.

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Aqueous ammonia

-

Copper(I) oxide (catalyst)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a pressure vessel, combine 2-chloro-5-nitrobenzoic acid, a slight excess of aqueous ammonia, and a catalytic amount of copper(I) oxide.

-

Seal the vessel and heat the mixture. The reaction temperature and pressure will need to be optimized, but typically ranges from 120-150°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 5-amino-2-nitrobenzoic acid.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum.

Experimental Protocol: Synthesis of this compound (NIPAB)

Materials:

-

5-amino-2-nitrobenzoic acid

-

Phenylacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-amino-2-nitrobenzoic acid in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a stoichiometric amount of phenylacetyl chloride to the cooled solution.

-

Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Enzymology: The NIPAB Assay for Penicillin G Acylase Activity

The primary and most significant application of this compound is as a chromogenic substrate for the determination of penicillin G acylase (PGA) activity.[1] The enzymatic hydrolysis of the amide bond in NIPAB releases phenylacetic acid and the intensely yellow-colored 5-amino-2-nitrobenzoic acid. The rate of formation of this colored product can be monitored spectrophotometrically at 405 nm, providing a direct measure of the enzyme's activity.

Enzymatic Reaction Workflow

Caption: Enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Experimental Protocol: Spectrophotometric Assay of Penicillin G Acylase Activity

Materials:

-

This compound (NIPAB) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, diluted in buffer for the working solution).

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Penicillin G Acylase (PGA) enzyme solution of unknown activity.

-

Spectrophotometer capable of measuring absorbance at 405 nm.

-

Cuvettes or a microplate reader.

Procedure:

-

Prepare a working solution of the NIPAB substrate. A typical final concentration in the assay is between 0.1 and 1.0 mM in the phosphate buffer.

-

Equilibrate the substrate solution and the enzyme solution to the desired assay temperature (e.g., 37°C).

-

In a cuvette, add the appropriate volume of the NIPAB working solution.

-

To initiate the reaction, add a small, known volume of the PGA enzyme solution to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot (ΔA/Δt).

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA / Δt) * (V_total / (ε * l * V_enzyme))

Where:

-

ΔA / Δt is the rate of change of absorbance per minute.

-

V_total is the total volume of the assay mixture in the cuvette (in mL).

-

ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at 405 nm under the assay conditions (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

V_enzyme is the volume of the enzyme solution added (in mL).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data

The following table summarizes the key quantitative data related to the use of NIPAB in PGA assays.

Table 3: Kinetic Parameters for NIPAB Hydrolysis by Penicillin G Acylase

| Parameter | Value | Source Organism of PGA |

| K_m | ~12 mM | Escherichia coli (free enzyme) |

| K_m | ~20 mM | Escherichia coli (immobilized enzyme) |

| Wavelength of Max. Absorbance (λ_max) of Product | 405 nm | N/A |

Logical Relationships in PGA Assay Development

The development and execution of a reliable PGA assay using NIPAB involves a series of logical steps and considerations.

Caption: Workflow for Penicillin G Acylase assay using NIPAB.

Conclusion

This compound is a well-established and indispensable tool for the study of penicillin G acylase. Its utility as a chromogenic substrate allows for a simple, continuous, and sensitive spectrophotometric assay of this industrially vital enzyme. This guide has provided a detailed overview of its synonyms, properties, synthesis, and a comprehensive protocol for its use in enzyme kinetics. The provided data and workflows are intended to support researchers and professionals in the effective application of this important chemical reagent.

References

The Structural Elucidation of 2-Nitro-5-(phenylacetylamino)-benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, a key organic compound, is of significant interest in various fields of chemical and biological research. Its molecular structure, featuring a nitro group, a phenylacetylamino moiety, and a carboxylic acid function, presents a unique combination of chemical properties that make it a valuable tool in specific applications. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and the experimental protocols involved.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₅H₁₂N₂O₅ and a molecular weight of 300.27 g/mol . The presence of both electron-withdrawing (nitro group, carboxylic acid) and electron-donating (amide) substituents on the aromatic ring, along with the phenylacetyl side chain, dictates its chemical reactivity and spectroscopic behavior.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide bond, followed by a regioselective nitration of the aromatic ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(phenylacetylamino)-benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amide Bond Formation: Cool the solution in an ice bath. Slowly add a solution of phenylacetyl chloride in the same solvent to the cooled solution of 5-aminobenzoic acid. To scavenge the HCl byproduct, a tertiary amine base like triethylamine or pyridine is added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5-(phenylacetylamino)-benzoic acid is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Nitration Reaction: Dissolve the purified 5-(phenylacetylamino)-benzoic acid in concentrated sulfuric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution, maintaining the temperature below 5°C.

-

Reaction Quenching and Isolation: After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time, with the reaction progress monitored by TLC. The reaction is then quenched by pouring it carefully onto crushed ice, leading to the precipitation of the crude this compound.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The final product is purified by recrystallization.

6-Nitro-3-phenylacetamidobenzoic Acid: A Penicillin Analogue Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-3-phenylacetamidobenzoic acid, a chromogenic analogue of penicillin. It delves into the compound's synthesis, its established role as a substrate for penicillin acylase, and its theoretical potential as an antibacterial agent targeting bacterial cell wall synthesis. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visualizations of key chemical and biological pathways. This document serves as a foundational resource for researchers interested in the exploration of novel penicillin analogues and the study of bacterial resistance mechanisms.

Introduction

Penicillin and its derivatives have long been a cornerstone of antibacterial therapy, primarily by inhibiting DD-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan in bacterial cell walls.[1] The structural similarity of various compounds to the core penicillin structure allows them to interact with enzymes involved in penicillin's mechanism of action and resistance. 6-Nitro-3-phenylacetamidobenzoic acid, also known by its IUPAC name 2-nitro-5-[(2-phenylacetyl)amino]benzoic acid, is one such analogue.[2] While primarily recognized as a chromogenic substrate for penicillin acylase, an enzyme involved in the industrial production of penicillin derivatives and also in bacterial resistance, its structural resemblance to penicillin suggests potential intrinsic antibacterial activity.[2][3] This guide explores the synthesis, known enzymatic interactions, and the hypothetical antibacterial action of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Synthesis of 6-Nitro-3-phenylacetamidobenzoic Acid

The synthesis of 6-Nitro-3-phenylacetamidobenzoic acid is a two-step process that begins with the acylation of an aminobenzoic acid followed by a regioselective nitration.[2]

Logical Workflow for Synthesis

References

- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 2. 2-Nitro-5-(phenylacetylamino)-benzoic acid | 52033-70-2 | Benchchem [benchchem.com]

- 3. Permeation of 6-nitro-3-phenylacetamide benzoic acid (NIPAB) and hydrolysis by penicillin acylase immobilized in emulsion liquid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Properties of NIPAB Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate NIPAB (2-nitro-5-[(phenylacetyl)amino]benzoic acid), focusing on its core properties, mechanism of action, and application in enzyme kinetics. This document is intended for professionals in research and drug development who utilize enzyme assays for screening and characterization.

Introduction to NIPAB as a Chromogenic Substrate

NIPAB is a synthetic molecule widely employed as a chromogenic substrate for the determination of penicillin G acylase (PGA) activity.[1] Penicillin acylases are enzymes that catalyze the hydrolysis of the side chain of penicillins and cephalosporins, a critical step in the industrial production of semi-synthetic β-lactam antibiotics.[2] The utility of NIPAB lies in its ability to produce a distinct color change upon enzymatic cleavage, allowing for a straightforward and continuous spectrophotometric monitoring of enzyme activity.[1][3]

The Chromogenic Principle and Mechanism of Action

The chromogenic nature of NIPAB is centered on the enzymatic hydrolysis of its amide bond by penicillin G acylase. This reaction yields two products: phenylacetic acid and 2-nitro-5-aminobenzoic acid (NABA).[1][3] While NIPAB itself is colorless, the product 2-nitro-5-aminobenzoic acid is a yellow-colored compound.[1] The intensity of the yellow color is directly proportional to the amount of NABA produced, which in turn corresponds to the activity of the penicillin G acylase. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm.[3]

The chemical transformation underlying the chromogenic properties of NIPAB is depicted in the following reaction diagram:

Quantitative Analysis of Penicillin Acylase Activity

The enzymatic hydrolysis of NIPAB follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). These parameters are crucial for characterizing enzyme efficiency and substrate affinity. A summary of reported kinetic constants for penicillin acylase from different sources with NIPAB as the substrate is presented in the table below.

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli (conjugate) | 20 | - | - | [4] |

| Escherichia coli (free enzyme) | 12 | - | - | [4] |

| Escherichia coli 5K(pHM12) | 9 - 11 | - | - | [5] |

Note: The available literature provides fragmented kinetic data, and a complete set of kcat and kcat/Km values for NIPAB across different enzymes is not consistently reported in the provided search results.

Experimental Protocol for Penicillin G Acylase Assay using NIPAB

This section outlines a general methodology for the spectrophotometric determination of penicillin G acylase activity using NIPAB.

4.1. Materials and Reagents

-

NIPAB (2-nitro-5-[(phenylacetyl)amino]benzoic acid)

-

Penicillin G Acylase solution of unknown activity

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes

-

Micropipettes and tips

-

Stopwatch

4.2. Preparation of Solutions

-

NIPAB Stock Solution: Prepare a stock solution of NIPAB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it to the desired final concentration in the assay buffer. The final concentration should ideally be varied to determine Km and Vmax.

-

Enzyme Solution: Prepare a dilution of the penicillin G acylase in cold phosphate buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over a reasonable time course.

4.3. Assay Procedure

The following workflow diagram illustrates the key steps in the experimental procedure.

4.4. Detailed Steps

-

Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature of the cuvette holder to the desired assay temperature (e.g., 37 °C).

-

In a cuvette, add the appropriate volume of phosphate buffer and the NIPAB solution.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the assay temperature for a few minutes.

-

Initiate the enzymatic reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.

-

Quickly mix the contents of the cuvette by gentle inversion or with a pipette tip.

-

Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of NIPAB.

4.5. Data Analysis

-

Plot the absorbance at 405 nm as a function of time.

-

Determine the initial velocity (v0) of the reaction from the linear portion of the curve (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * 106 Where:

-

ΔAbs/min is the initial rate of change in absorbance.

-

ε is the molar extinction coefficient of 2-nitro-5-aminobenzoic acid at 405 nm.

-

l is the path length of the cuvette (typically 1 cm).

-

Vtotal is the total volume of the assay mixture.

-

Venzyme is the volume of the enzyme solution added.

-

Conclusion

NIPAB is a valuable and convenient chromogenic substrate for the continuous monitoring of penicillin G acylase activity. Its use in a simple spectrophotometric assay allows for the rapid and reliable determination of enzyme kinetics, making it an important tool in both academic research and industrial applications, particularly in the development and optimization of antibiotic production processes. The straightforward nature of the assay and the clear, quantifiable color change provide a robust method for high-throughput screening and detailed enzymatic characterization.

References

- 1. A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin Acylase Preparation - Creative Biogene [microbiosci.creative-biogene.com]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolytic Mechanism of 2-Nitro-5-(phenylacetylamino)-benzoic acid by Penicillin Amidase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin amidase (PA), also known as penicillin acylase (EC 3.5.1.11), is an enzyme of significant industrial importance, primarily for its role in the production of semi-synthetic penicillins. A key tool in the study of this enzyme's activity is the chromogenic substrate, 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB). This technical guide provides an in-depth analysis of the mechanism of action of penicillin amidase on NIPAB, detailing the catalytic process, kinetic parameters, and the experimental protocols used for its characterization.

Mechanism of Action: A Two-Step Catalytic Process

The interaction between penicillin amidase and NIPAB is not one of inhibition but of substrate hydrolysis. The enzyme cleaves the amide bond of NIPAB, yielding phenylacetic acid and the intensely yellow-colored compound, 5-amino-2-nitrobenzoic acid. This colored product allows for a convenient and continuous spectrophotometric assay of the enzyme's activity.[1] The catalytic mechanism proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate.[2][3]

-

Acylation: The catalytic cycle is initiated by a nucleophilic attack from the hydroxyl group of the active-site serine residue (Ser B1 in E. coli PA) on the carbonyl carbon of the amide bond in NIPAB.[2][3] This leads to the formation of a tetrahedral oxyanion intermediate, which is stabilized by interactions with backbone amide groups in the enzyme's active site, often referred to as the "oxyanion hole".[2][4] The intermediate then collapses, forming a covalent phenylacetyl-enzyme intermediate and releasing the first product, 5-amino-2-nitrobenzoic acid. Kinetic studies using a solvent deuterium isotope effect and proton inventory on the hydrolysis of NIPAB by E. coli penicillin amidase support a general acid-base mechanism for this acylation step, where a single proton is transferred in the rate-limiting transition state.[5]

-

Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which acts as a nucleophile. This reaction, also proceeding through a tetrahedral intermediate, regenerates the free enzyme and releases the second product, phenylacetic acid.[2]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the hydrolysis of NIPAB by penicillin amidase.

Caption: Catalytic cycle of NIPAB hydrolysis by penicillin amidase.

Active Site Architecture

The active site of penicillin amidase is a well-defined pocket that accommodates the phenylacetyl group of the substrate. In the E. coli enzyme, the catalytic nucleophile is the N-terminal serine of the β-chain (Ser B1).[6] Unlike the classic catalytic triad (Ser-His-Asp) found in many serine proteases, the activation of the serine hydroxyl in penicillin amidase is thought to involve its own α-amino group, possibly mediated by a water molecule.[2][6] The active site is lined with hydrophobic residues that interact with the phenyl ring of the substrate. X-ray crystallography of E. coli PA in complex with the product, phenylacetic acid, reveals key interactions with residues such as βPhe24, αPhe146, and βPhe57, which form a hydrophobic pocket.[7] The binding of the substrate is further stabilized by hydrogen bonds. While a crystal structure with NIPAB is not available, the structure with a slowly processed substrate, penicillin G sulphoxide, provides insights into the productive binding mode, suggesting a direct nucleophilic attack by Ser B1 on the scissile amide bond.[4][8]

Logical Relationship of Active Site Components

Caption: Key interactions between NIPAB and the penicillin amidase active site.

Quantitative Data

The kinetic parameters for the hydrolysis of NIPAB by penicillin amidase vary depending on the source of the enzyme. The following table summarizes available data.

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Alcaligenes faecalis | 0.0045 | 95 | 2.1 x 107 | [9] |

| Escherichia coli | Not explicitly stated | Not explicitly stated | Not explicitly stated | |

| Kluyvera citrophila | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: While NIPAB is widely used as a substrate for penicillin amidases from various sources including E. coli and K. citrophila, specific Km and kcat values from the conducted searches were not found for these enzymes.

Experimental Protocols

Continuous Spectrophotometric Assay for Penicillin Amidase Activity

This protocol describes a standard method for determining the activity of penicillin amidase using NIPAB as a substrate.

Principle: The enzymatic hydrolysis of the colorless substrate, this compound (NIPAB), produces the yellow-colored 5-amino-2-nitrobenzoic acid. The rate of formation of this product is monitored by measuring the increase in absorbance at a specific wavelength.

Materials:

-

Penicillin amidase solution of unknown activity.

-

NIPAB stock solution (e.g., 10 mM in a suitable buffer, may require a small amount of organic solvent like DMSO for initial solubilization).

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Spectrophotometer capable of measuring absorbance at the wavelength of maximum absorbance for 5-amino-2-nitrobenzoic acid (typically around 405-410 nm).

-

Cuvettes.

-

Thermostated water bath or spectrophotometer with temperature control.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer and the NIPAB stock solution to achieve the desired final substrate concentration. The final volume is typically 1 mL.

-

Temperature Equilibration: Incubate the cuvette containing the reaction mixture at the desired assay temperature (e.g., 37 °C) for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add a small, known volume of the penicillin amidase solution to the cuvette, mix quickly but gently, and immediately start recording the absorbance at the predetermined wavelength as a function of time.

-

Data Acquisition: Record the absorbance for a period during which the reaction rate is linear.

-

Calculation of Enzyme Activity: The rate of the reaction (in moles of product formed per unit time) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at the specific pH and wavelength, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

Experimental Workflow

Caption: Workflow for the spectrophotometric assay of penicillin amidase.

Conclusion

This compound serves as an invaluable tool for the study of penicillin amidase. Its hydrolysis by the enzyme follows a well-established two-step catalytic mechanism involving a covalent acyl-enzyme intermediate. The chromogenic nature of one of its hydrolysis products facilitates a straightforward and continuous spectrophotometric assay, enabling the determination of enzyme activity and the study of its kinetic properties. The detailed understanding of this mechanism, supported by structural and kinetic data, is crucial for the rational design and engineering of penicillin amidases for various biotechnological applications, including the development of new semi-synthetic antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillin Amidase - Creative Enzymes [creative-enzymes.com]

- 3. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penicillin acylase has a single-amino-acid catalytic centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Kinetic study of penicillin acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Nitro-5-(phenylacetylamino)-benzoic Acid: A Chromogenic Substrate for Penicillin Acylase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, commonly known by the acronym NIPAB, is a synthetic chromogenic substrate of significant importance in the field of enzymology, particularly for the study of penicillin acylases (also known as penicillin amidases). These enzymes are of immense industrial relevance, primarily in the production of 6-aminopenicillanic acid (6-APA), the core intermediate for the synthesis of a vast array of semi-synthetic penicillins. The development of NIPAB in the mid-20th century was a direct response to the analytical challenges associated with monitoring penicillin acylase activity, thereby facilitating crucial advancements in the understanding and application of this vital enzyme. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound.

Discovery and Historical Context

The discovery of penicillin acylase activity dates back to the 1950s, and extensive research into its properties and potential applications began in the 1960s. However, studying the kinetics of this enzyme with its natural substrate, penicillin G, presented considerable difficulties. These challenges included the low Michaelis constant (Km) values, the absence of a distinct spectroscopic signal upon reaction, and significant product inhibition by phenylacetic acid.

To circumvent these obstacles, researchers sought to develop a synthetic substrate that would yield a colored product upon enzymatic cleavage, allowing for a straightforward and continuous spectrophotometric assay. This led to the design and synthesis of this compound. The key innovation in the design of NIPAB was the strategic placement of a nitro group ortho to the carboxylic acid and para to the amino group.

In 1974, Kutzbach and Rauenbusch reported the use of NIPAB as a chromogenic substrate for penicillin acylase from Escherichia coli.[1][2][3][4] Upon enzymatic cleavage of the amide bond by penicillin acylase, NIPAB is hydrolyzed into phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product is a vibrant yellow chromophore, allowing for the continuous and facile monitoring of enzyme activity by measuring the change in absorbance over time. This development provided a reliable and sensitive method to determine the kinetic parameters of penicillin acylases and to screen for new, more efficient enzyme variants.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 52033-70-2 |

| Molecular Formula | C₁₅H₁₂N₂O₅ |

| Molecular Weight | 300.27 g/mol |

| Synonyms | NIPAB, 6-Nitro-3-(phenylacetamido)benzoic acid |

| Appearance | Yellow crystalline solid |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

The synthesis of NIPAB is typically a two-step process. While the full detailed protocol from the original 1974 publication by Kutzbach and Rauenbusch could not be accessed for this guide, the general methodology involves an initial amide coupling reaction followed by a regioselective nitration.

Step 1: Amide Coupling to form 5-(phenylacetylamino)-benzoic acid

The first step involves the reaction of 5-aminobenzoic acid with phenylacetyl chloride. In this reaction, the amino group of 5-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride to form a stable amide bond.

-

Reactants: 5-aminobenzoic acid, Phenylacetyl chloride

-

Solvent: A suitable aprotic solvent.

-

Base: A non-nucleophilic base, such as triethylamine, is often used to neutralize the HCl generated during the reaction.

-

Procedure (General): Phenylacetyl chloride is typically added dropwise to a cooled solution of 5-aminobenzoic acid and the base in the solvent. The reaction mixture is stirred until completion, after which the intermediate product, 5-(phenylacetylamino)-benzoic acid, is isolated and purified.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

The second step is the controlled nitration of the intermediate to introduce a nitro group at the 2-position of the benzoic acid ring. This is a regioselective reaction, with the directing effects of the existing substituents favoring nitration at the desired position.

-

Reactant: 5-(phenylacetylamino)-benzoic acid

-

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.

-

Procedure (General): The intermediate is carefully added to the cold nitrating mixture. The reaction temperature is strictly controlled to prevent over-nitration or side reactions. After the reaction is complete, the mixture is poured onto ice to precipitate the final product, this compound. The product is then collected by filtration, washed, and purified, typically by recrystallization.

Caption: General workflow for the synthesis of NIPAB.

Enzymatic Assay of Penicillin Acylase using NIPAB

The use of NIPAB provides a continuous spectrophotometric assay for determining the activity of penicillin acylase.

-

Principle: Penicillin acylase catalyzes the hydrolysis of NIPAB to phenylacetic acid and 5-amino-2-nitrobenzoic acid. The formation of the yellow-colored 5-amino-2-nitrobenzoic acid is monitored by measuring the increase in absorbance at a specific wavelength (typically around 405-415 nm).

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

NIPAB stock solution (dissolved in a suitable organic solvent like DMSO and then diluted in buffer)

-

Penicillin acylase solution

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and NIPAB in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at the appropriate wavelength using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the Beer-Lambert law, with the known molar extinction coefficient of 5-amino-2-nitrobenzoic acid under the assay conditions.

-

Caption: Workflow for the enzymatic assay of penicillin acylase using NIPAB.

Quantitative Data

The development of the NIPAB assay has enabled the determination of key kinetic parameters for penicillin acylases from various microbial sources. A summary of representative kinetic constants is provided below.

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Escherichia coli | NIPAB | - | - | - |

| Alcaligenes faecalis | NIPAB | 0.0045 | 95 | 2.1 x 10⁷ |

| Alcaligenes faecalis | Benzylpenicillin | 0.0042 | 54 | 1.3 x 10⁷ |

| Kluyvera citrophila | Benzylpenicillin | 2.7 | - | - |

Note: Data for E. coli with NIPAB was not explicitly found in the provided search results, and the Km for K. citrophila was determined with benzylpenicillin.

Signaling Pathways and Logical Relationships

It is important to clarify that this compound is a synthetic tool compound, a substrate designed for a specific enzyme, and is not known to be involved in any biological signaling pathways. Its utility lies in its ability to be enzymatically processed to produce a measurable signal, which is directly proportional to the activity of the enzyme of interest. The logical relationship is a direct cause-and-effect: the presence and activity of penicillin acylase cause the hydrolysis of NIPAB, leading to the production of a colored compound.

Caption: Logical relationship of the NIPAB-based penicillin acylase assay.

Conclusion

The development of this compound was a pivotal advancement in the study of penicillin acylases. By providing a simple and reliable colorimetric assay, NIPAB has greatly facilitated the characterization of these industrially significant enzymes, enabling detailed kinetic studies and high-throughput screening for improved enzyme variants. This in-depth guide has provided a comprehensive overview of the history, synthesis, and application of this important research tool, underscoring its continued relevance in both academic and industrial settings.

References

- 1. Preparation and general properties of crystalline penicillin acylase from Escherichia coli ATCC 11 105 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. Kutzbach, C. and Rauenbusch, E. (1974). Preparation and general properties of crystalline penicillin acylase from Escherichia coli ATCC 11105. Hoppe-Seylers Zeitschrift für physiologische Chemie, 355, 45-53. - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide to the Derivatives of 2-Nitro-5-(phenylacetylamino)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 2-Nitro-5-(phenylacetylamino)-benzoic acid. This core structure, a substituted nitrobenzoic acid, offers a versatile scaffold for the development of novel therapeutic agents. This document details synthetic methodologies for the preparation of various amide and ester derivatives and outlines protocols for their biological evaluation. While the parent compound is well-known as a chromogenic substrate for penicillin amidase, its derivatives exhibit a range of potential pharmacological activities, including antimicrobial and anticancer effects. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of new drugs based on this chemical motif.

Introduction

This compound is a multifaceted molecule that has carved a niche for itself in both biocatalysis and as a precursor for more complex chemical entities.[1] Its structure incorporates several key functional groups: a carboxylic acid, a nitro group, and a phenylacetamide moiety, each contributing to its chemical reactivity and potential for biological interactions. The primary and most well-documented application of the parent compound is as a chromogenic substrate for penicillin G acylase (PGA), an enzyme of significant industrial relevance in the production of semi-synthetic penicillins.[1] The enzymatic cleavage of the amide bond by PGA yields 5-amino-2-nitrobenzoic acid, a yellow-colored product that allows for a straightforward spectrophotometric assay of enzyme activity.[1]

Beyond this application, the inherent structural features of this compound make it an attractive starting point for the synthesis of a diverse library of derivatives. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, can significantly influence the electronic properties and biological activity of the resulting molecules.[2] The carboxylic acid and the secondary amide provide reactive handles for the generation of a wide array of ester and amide derivatives, respectively. This guide will delve into the synthetic routes to access these derivatives and explore their potential as antimicrobial and anticancer agents, providing detailed experimental protocols and summarizing available quantitative data to facilitate further research and development in this area.

Synthesis of Derivatives

The synthesis of derivatives of this compound primarily involves modifications at the carboxylic acid and the aromatic amine of the aniline precursor. The general synthetic strategies are outlined below.

Synthesis of Amide Derivatives

The synthesis of N-substituted benzamide derivatives of this compound can be achieved through a multi-step process starting from a suitable substituted aniline.

A general synthetic pathway involves the following key steps:

-

Amidation of a substituted aniline: Reaction of a substituted aniline with the core benzoic acid structure.[3]

-

Activation of the carboxylic acid: Conversion of the carboxylic acid group to a more reactive species, such as an acid chloride.[3]

-

Ammonolysis: Reaction of the activated acid with ammonia to form the final benzamide derivative.[3]

Synthesis of Ester Derivatives

Ester derivatives can be synthesized through the esterification of the carboxylic acid group of this compound with various alcohols in the presence of an acid catalyst.

Biological Activities and Evaluation Protocols

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial potential of these derivatives can be attributed to the presence of the nitroaromatic scaffold, a common feature in many antimicrobial compounds.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.[2]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[2]

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Anticancer Activity

The anticancer potential of N-substituted 2-nitroaniline derivatives has been explored, with some compounds showing significant cytotoxicity against various cancer cell lines.[2] The mechanism of action is often linked to the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Quantitative Data Summary

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following tables present a conceptual framework for how such data would be organized for comparative analysis.

Table 1: Antimicrobial Activity of this compound Derivatives (Conceptual)

| Compound ID | Derivative Type | R-Group | Test Organism | MIC (µg/mL) |

| A-1 | Amide | -CH₃ | S. aureus | Data not available |

| A-2 | Amide | -C₂H₅ | E. coli | Data not available |

| E-1 | Ester | -CH₃ | C. albicans | Data not available |

| E-2 | Ester | -C₂H₅ | S. aureus | Data not available |

Table 2: Anticancer Activity of this compound Derivatives (Conceptual)

| Compound ID | Derivative Type | R-Group | Cancer Cell Line | IC50 (µM) |

| A-3 | Amide | -Phenyl | HCT116 | Data not available |

| A-4 | Amide | -4-Chlorophenyl | MCF-7 | Data not available |

| E-3 | Ester | -Propyl | A549 | Data not available |

| E-4 | Ester | -Butyl | HeLa | Data not available |

Signaling Pathways

The biological activity of nitroaromatic compounds is often linked to their ability to undergo bioreduction, leading to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can interact with various cellular macromolecules, including DNA and proteins, leading to cytotoxicity. In the context of anticancer activity, the hypoxic environment of solid tumors can enhance the reductive activation of nitro compounds, leading to selective tumor cell killing.

For N-acyl-2-nitroanilines, the mechanism of action can also involve intramolecular interactions and rearrangements upon activation.[4] While specific signaling pathways for derivatives of this compound have not been elucidated, it is plausible that they could modulate pathways involved in cellular stress responses, apoptosis, and cell cycle regulation.

Conclusion and Future Directions

The scaffold of this compound presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities, warrants further investigation. Future research should focus on the synthesis and systematic biological evaluation of a broader range of amide and ester derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds and to identify their molecular targets. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

Spectroscopic and Methodological Profile of 2-Nitro-5-(phenylacetylamino)-benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Nitro-5-(phenylacetylamino)-benzoic acid. These predictions are derived from the compound's known structure and comparison with spectroscopic data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity and chemical environment.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Notes |

| ~11.0 - 13.0 | Broad Singlet | Carboxylic Acid (-COOH) | Chemical shift is highly dependent on solvent and concentration. |

| ~10.5 | Singlet | Amide (-NH-) | May exhibit broadening. |

| ~8.6 | Doublet | Aromatic H (H-6) | Ortho-coupling to H-4. |

| ~8.2 | Doublet of Doublets | Aromatic H (H-4) | Ortho-coupling to H-6, meta-coupling to H-3. |

| ~7.9 | Doublet | Aromatic H (H-3) | Meta-coupling to H-4. |

| ~7.2 - 7.4 | Multiplet | Phenylacetyl Aromatic (5H) | Overlapping signals for the monosubstituted phenyl ring. |

| ~3.6 | Singlet | Methylene (-CH₂-) | Sharp singlet characteristic of the methylene bridge. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170.1 | Amide Carbonyl (C=O) |

| ~166.5 | Carboxylic Acid Carbonyl (C=O) |

| ~148.0 | Aromatic C-NO₂ |

| ~142.1 | Aromatic C-NH |

| ~135.5 | Phenylacetyl Aromatic C (quaternary) |

| ~130.0 | Aromatic C-COOH |

| ~129.0 | Phenylacetyl Aromatic CH |

| ~128.5 | Phenylacetyl Aromatic CH |

| ~127.0 | Phenylacetyl Aromatic CH |

| ~125.8 | Aromatic CH (C-4) |

| ~122.3 | Aromatic CH (C-6) |

| ~118.5 | Aromatic CH (C-3) |

| ~43.5 | Methylene C (-CH₂) |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad due to H-bonding) |

| ~3250 | N-H stretch (Amide) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1660 | C=O stretch (Amide I band) |

| 1600, 1480 | Aromatic C=C stretch |

| ~1580 | N-H bend (Amide II band) |

| 1525, 1345 | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1300 | C-N stretch |

| ~1250 | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Proposed Fragment |

| 300 | [M]⁺ (Molecular Ion) |

| 283 | [M - OH]⁺ |

| 255 | [M - COOH]⁺ |

| 181 | [M - C₇H₇O]⁺ (Loss of phenylacetyl radical) |

| 135 | [C₇H₅NO₂]⁺ (Aminonitrobenzoic acylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in a standard penicillin amidase assay.

Synthesis of this compound

The synthesis is typically a two-step process involving an initial amidation followed by a regioselective nitration.[1]

Step 1: Synthesis of 5-(Phenylacetylamino)-benzoic acid

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 5-aminobenzoic acid (10 mmol) in 50 mL of a suitable solvent like 1,4-dioxane or aqueous sodium bicarbonate solution.

-

Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add phenylacetyl chloride (11 mmol, 1.1 equivalents) dropwise from the addition funnel over 30 minutes with vigorous stirring. If using an aqueous base, maintain the pH between 8-9 by the concurrent addition of 2M NaOH.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: If using an organic solvent, remove it under reduced pressure. If aqueous, acidify the mixture to pH 2-3 with 2M HCl. The white precipitate of 5-(phenylacetylamino)-benzoic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Nitration to this compound

-

Reagents and Setup: In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.

-

Dissolution: Slowly add the dried 5-(phenylacetylamino)-benzoic acid (5 mmol) from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

-